6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane
Description
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-9-7-11(10(2)19-9)12(18)17-5-3-13(4-6-17)8-14(13,15)16/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMIAKUYOVEHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)CC3(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target compound features a 6-azaspiro[2.5]octane core, where a piperidine ring is fused to a three-membered oxirane-like structure. The 1,1-difluoro substitution introduces steric and electronic constraints, while the 2,5-dimethylfuran-3-carbonyl group at position 6 necessitates regioselective acylation. Synthetic challenges include:
- Spirocyclic Stability : The strained three-membered ring may undergo ring-opening under acidic or nucleophilic conditions.
- Fluorination Selectivity : Introducing two fluorine atoms at the 1-position requires precise control to avoid over-fluorination.
- Acylation Efficiency : The bulky furan carbonyl group demands optimized coupling conditions to prevent side reactions.
Core Synthesis: 6-Azaspiro[2.5]octane Intermediates
Annulation Strategies for Spirocyclic Formation
The synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (a key precursor) employs three annulation routes, as demonstrated by RSC Publishing:
- Cyclopentane Ring Annulation : Utilizes cyclopentane derivatives and azide precursors, achieving 76–86% yields under ammonia/methanol conditions.
- Four-Membered Ring Annulation : Involves [2+2] cycloadditions or strain-driven ring expansions, with yields up to 95%.
Table 1: Comparison of Annulation Methods
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Cyclopentane Annulation | Cyclopentane diol, tert-butyl carbamate | NH3/MeOH, 80°C, 16h | 95 |
| Four-Membered Annulation | Epoxide derivatives | LiClO4/MeCN, 80°C, 12h | 63 |
Deprotection of tert-Butyl Groups
The tert-butyl protecting group is removed via ammonia or ammonium hydroxide in methanol, producing the free amine (4-(aminomethyl)-4-hydroxypiperidine). Key conditions include:
Acylation with 2,5-Dimethylfuran-3-carbonyl
Coupling Strategies
The free amine undergoes acylation with 2,5-dimethylfuran-3-carbonyl chloride or activated esters:
Optimization Data
- Base Selection : Cesium carbonate outperforms K2CO3 in DMF, reducing side-product formation.
- Reaction Time : 48h at 70°C ensures complete conversion in sterically hindered systems.
Table 2: Acylation Conditions and Outcomes
| Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Acyl Chloride | Cs2CO3 | DMF | 70 | 86 |
| HATU-Activated Ester | DIPEA | DCM | 25 | 78 |
Integrated Synthetic Routes
Sequential Approach
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-based aldehydes and acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield 5-hydroxymethyl-2-furancarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which 6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan ring and difluoro groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Molecular Weight: The target compound (estimated MW 285.29) is heavier than the parent spiroamine (MW 183.63) due to the dimethylfuran-carbonyl group. Sulfonyl derivatives (e.g., C₁₂H₁₅NO₃S, MW 265.31) exhibit moderate weights, balancing lipophilicity and solubility .
Functional Group Influence :
- Halogenated Groups : Bromine in ’s compound may enhance binding via halogen bonds but increases molecular weight .
- Sulfonyl Groups : Improve aqueous solubility but reduce lipophilicity compared to carbonyl derivatives .
- Ester Groups : Ethyl esters () suggest prodrug strategies for enhanced bioavailability .
Synthetic Accessibility :
- Hydrochloride salts (e.g., ) are commonly synthesized for stability and handling, with purities ≥95% .
Comparison of Spiro Core Variations
Table 2: Spiro Ring Modifications and Fluorination Patterns
Key Observations:
Fluorine Positional Isomerism: 1,1-Difluoro () vs. 6,6-Difluoro-1-oxaspiro[2.5]octane () replaces nitrogen with oxygen, reducing basicity .
Ring Expansion :
- Spiro[4.5]decane derivatives () offer larger cavities for target binding but may reduce metabolic stability .
Pharmacological and Industrial Relevance
Biological Activity
6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may confer specific pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Azaspiro[2.5]octane Framework : A bicyclic structure that contributes to the compound's stability and potential interactions with biological targets.
- Difluoro Substitution : The presence of difluoromethyl groups may enhance lipophilicity and affect the compound's interaction with biomolecules.
- Dimethylfuran Carbonyl Group : This moiety is significant for its potential reactivity and ability to participate in various biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₂N₄O₂ |
| Molecular Weight | 282.27 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Structure | Azaspiro[2.5]octane derivative |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The compound may exhibit:
- Enzyme Inhibition : Potential to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Ability to modulate receptor activity, influencing signaling cascades.
Case Studies and Research Findings
Recent studies have explored the compound's biological effects:
- Anticancer Activity : Research indicates that derivatives similar to this compound show promising anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains, potentially through disruption of bacterial cell membranes.
Table 2: Summary of Biological Activities
Q & A
Q. How can synthetic routes for 6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane be optimized to improve yield and purity?
- Methodological Answer : Optimization involves reagent selection (e.g., using anhydrous LiAlH₄ for reduction or KMnO₄ for oxidation), temperature control (e.g., −78°C for sensitive intermediates), and purification via column chromatography or recrystallization. Analytical techniques like HPLC (>98% purity thresholds) and NMR (validating spirocyclic integrity) are critical for quality assurance . Parallel reaction screening can identify ideal solvent systems (e.g., THF vs. DMF) to mitigate byproducts like tetrahydrofuran derivatives .
Q. What analytical techniques are most effective for characterizing the spirocyclic and fluorinated moieties in this compound?
- Methodological Answer :
- 19F NMR : Resolves difluoro group environments (δ −120 to −140 ppm for CF₂) and confirms stereochemical integrity .
- X-ray crystallography : Provides absolute configuration of the azaspiro[2.5]octane core and furan carbonyl orientation .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₅F₂NO₃) and detects trace impurities .
Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?
- Methodological Answer : Stability studies should include:
- Accelerated degradation : Expose to UV light (ICH Q1B guidelines) to assess photolytic decomposition pathways.
- Hygroscopicity testing : Monitor mass changes in controlled humidity chambers (40–80% RH).
- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C for fluorinated spirocycles) . Store in amber vials with desiccants at −20°C for long-term stability .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the difluoromethyl group in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing CF₂ group enhances electrophilicity at adjacent carbons. Kinetic studies (e.g., using D₂O isotope effects or Hammett plots) can quantify substituent effects. Computational modeling (DFT at B3LYP/6-31G*) predicts transition states for SN2 reactions with amines or thiols, while in situ IR monitors intermediate formation . Contrast with non-fluorinated analogs to isolate fluorine-specific effects .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking simulations : Screen against target proteins (e.g., kinases or GPCRs) using the spirocycle’s conformational rigidity as a scaffold.
- QSAR models : Correlate substituent electronegativity (e.g., furan vs. pyridine) with IC₅₀ values.
- MD simulations : Assess binding pocket retention times (>100 ns trajectories) to prioritize stable interactions . Validate predictions with in vitro assays (e.g., SPR or fluorescence polarization) .
Q. What experimental strategies resolve contradictions in reported reaction outcomes (e.g., oxidation yielding ketones vs. carboxylic acids)?
- Methodological Answer :
- Control experiments : Replicate reactions under strict anhydrous vs. hydrated conditions (e.g., KMnO₄ in H₂O vs. acetone).
- In-line analytics : Use ReactIR to detect transient intermediates (e.g., epoxides or diols).
- Isotopic labeling : ¹⁸O tracing clarifies whether oxygen incorporation originates from reagents or solvents . Publish negative results to contextualize literature discrepancies .
Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical models?
- Methodological Answer :
- ADME profiling : Conduct hepatic microsome assays (human/rodent) to measure metabolic half-life (t₁/₂).
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess free fraction (% unbound).
- BBB permeability : Employ PAMPA-BBB models or in situ perfusion in rodents . Pair with PET imaging using ¹⁸F-labeled analogs for biodistribution mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
